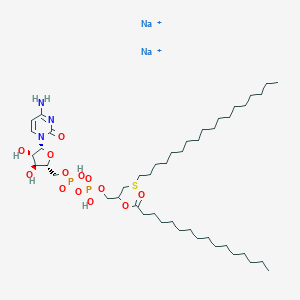
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride, also known as 4-Methyl-1-Piperazinylethanone Dihydrochloride (4MPEDC), is an organic compound that is used in a variety of laboratory experiments. It is a salt of a piperazine derivative, and is used in a variety of applications in the fields of chemistry, biology, and pharmacology. 4MPEDC is a relatively new compound, and its properties are still being studied.
Scientific Research Applications
DNA Research and Cellular Biology
Piperazine derivatives, such as Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property is utilized in cellular biology for DNA staining, facilitating the analysis of nuclear DNA content values via flow cytometry, and the analysis of plant chromosomes. Such compounds also find use as radioprotectors and topoisomerase inhibitors, indicating their importance in genetic research and drug development (Issar & Kakkar, 2013).
Antimicrobial Activity
Piperazine scaffolds serve as essential building blocks in the development of anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds emphasizes the versatility of piperazine as a core structure in medicinal chemistry, highlighting its role in addressing gaps and developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Drug Development
Piperazine derivatives are integral to the design of drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This diversity underscores the compound's potential in drug development, where slight modifications can significantly affect medicinal potential (Rathi et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSSYVVCMQOTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373398 |
Source


|
| Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146788-11-6 |
Source


|
| Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146788-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)

![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)







